Dibenz(a,h)anthracen-3-ol

Description

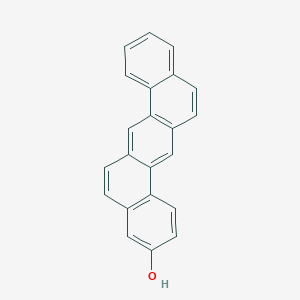

Dibenz(a,h)anthracen-3-ol is a hydroxylated derivative of dibenz(a,h)anthracene (DBA), a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₂H₁₄ and molecular weight 278.35 . The hydroxyl group at the 3-position likely alters its solubility, reactivity, and biological activity compared to DBA. Hydroxylated PAHs like this compound are often metabolic intermediates or synthetic targets for studying carcinogenesis and optoelectronic properties .

Properties

CAS No. |

1421-80-3 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

naphtho[1,2-b]phenanthren-3-ol |

InChI |

InChI=1S/C22H14O/c23-18-9-10-20-15(11-18)7-8-17-12-21-16(13-22(17)20)6-5-14-3-1-2-4-19(14)21/h1-13,23H |

InChI Key |

NDIDAMUPHMYPTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(=C5)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

- Dibenz(a,h)anthracen-3-ol: Features a non-linear arrangement of five fused aromatic rings with a hydroxyl group at the 3-position. This structure differs from linear PAHs like pentacene, which exhibit higher dipolarity due to their extended π-system .

- Similar Compounds: Dibenz(a,c)anthracene: Structural isomer of DBA with differing ring fusion positions, leading to distinct metabolic and carcinogenic profiles . Picene: A five-ring PAH with a bent structure, sharing similar molecular weight but differing in dipolarity and chromatographic retention behavior . Chrysene and Benzo[a]pyrene: Smaller PAHs (four and five rings, respectively) with varying carcinogenic potencies and metabolic pathways .

Physicochemical Properties

The hydroxyl group in this compound likely increases its polarity and aqueous solubility compared to DBA, similar to other hydroxylated PAHs like 12-methylbenz(a)anthracen-3-ol .

Metabolic Pathways and Carcinogenicity

Metabolic Activation

DBA undergoes cytochrome P450-mediated oxidation to form dihydrodiols and diol-epoxides, which are critical for its carcinogenicity. Key findings include:

- Dihydrodiols : (±)-trans-3,4-Dihydroxy-3,4-dihydro-DBA exhibits 50% of the tumor-initiating activity of DBA in mouse skin, acting as a precursor to bay-region diol-epoxides .

- Diol-Epoxides : Unlike chrysene’s diol-epoxide, DBA’s diol-epoxide (trans-3,4-dihydroxy-anti-1,2-epoxide) is inactive as a tumor initiator, suggesting structural constraints in metabolic activation .

Comparative Carcinogenicity

However, hydroxylated derivatives of other PAHs (e.g., 3-hydroxybenzo[a]pyrene) are known to form DNA adducts, suggesting similar risks .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Dibenz(a,h)anthracen-3-ol in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting PAHs like this compound. Calibration curves using deuterated internal standards (e.g., dibenz[a,h]anthracene-d14) improve quantification accuracy by correcting for matrix effects. Column selection (e.g., DB-17MS) optimizes separation of structurally similar PAHs . For low-concentration samples, solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) enhances sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its carcinogenicity (classified by IARC as Group 1), researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and NIOSH-certified respirators. Work should occur in fume hoods with negative pressure. Spills require immediate containment using inert absorbents (e.g., vermiculite) and decontamination with ethanol or alkaline solutions. Waste disposal must comply with EPA guidelines for hazardous PAHs .

Q. How does the environmental persistence of this compound influence its bioavailability in soil matrices?

Its low water solubility (~0.001 mg/L) and high octanol-water partition coefficient (log Kow >6) promote strong adsorption to organic matter in soil, reducing bioavailability. Aging further sequesters the compound into micropores, limiting microbial degradation. Bioaccessibility assays using Tenax® beads or cyclodextrin extraction are recommended to estimate bioremediation potential .

Advanced Research Questions

Q. What metabolic pathways activate this compound into DNA-reactive intermediates?

Cytochrome P450 enzymes (CYP1A1/1B1) oxidize this compound to diol-epoxides, which form covalent DNA adducts (e.g., at guanine N7 positions). CYP2C9 and CYP1A2 further mediate hydroxylation, generating quinones that induce oxidative stress. In vitro models using human hepatocytes or S9 liver fractions with NADPH cofactors replicate these pathways .

Q. How do structural modifications (e.g., hydrogenation) alter the carcinogenicity of this compound derivatives?

Catalytic hydrogenation of the aromatic rings (e.g., octahydro-Dibenz(a,h)anthracene) reduces intercalation with DNA due to loss of planarity. Comparative mutagenicity assays (Ames test + S9) show a 70% decrease in revertant colonies for hydrogenated derivatives. However, saturated forms exhibit higher environmental persistence, complicating risk assessments .

Q. What experimental designs resolve contradictions in photodegradation rates of this compound across studies?

Discrepancies arise from variations in light sources (UV vs. solar simulators) and matrices (aqueous vs. particulate-bound). Controlled studies using standardized irradiance (e.g., 300–400 nm, 1.5 W/m²) and humic acid as a photosensitizer show a 3-fold increase in degradation rates. LC-QTOF-MS identifies hydroxylated and ring-opening products for pathway validation .

Q. How do DNA repair mechanisms (e.g., nucleotide excision repair) respond to this compound-induced damage?

Comet assays with repair-specific inhibitors (e.g., aphidicolin for NER) reveal that >60% of adducts persist in TP53-mutant cells, promoting apoptosis resistance. In wild-type cells, p53 upregulates XPC and XPA genes, enhancing repair efficiency. Knockdown models (siRNA) confirm these mechanisms .

Methodological Resources

- Toxicity Screening : Use OECD TG 455 (Ames fluctuation test) with TA98 and TA100 strains ± metabolic activation .

- Environmental Monitoring : EPA Method 8270E for PAHs in water/soil, with detection limits of 0.1 µg/kg .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to aryl hydrocarbon receptor (AhR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.